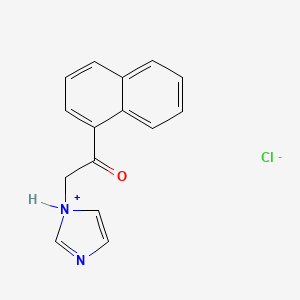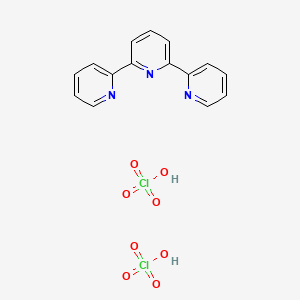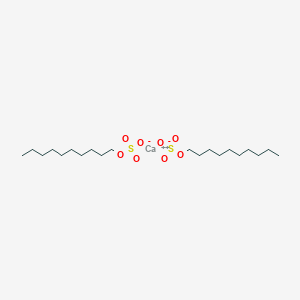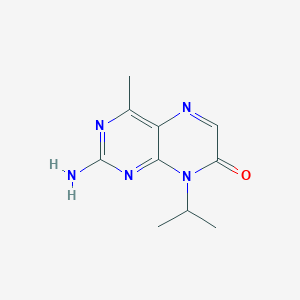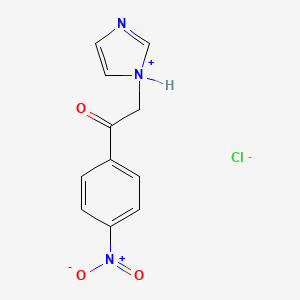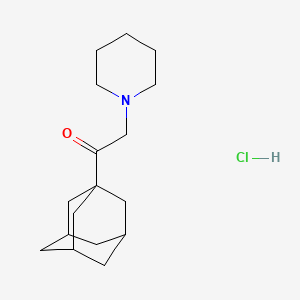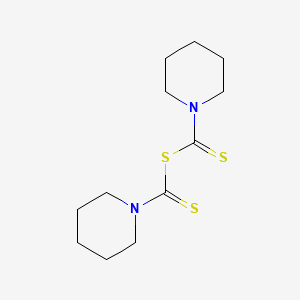
Piperidine-1-dithiocarboxylic acid, anhydrosulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine-1-dithiocarboxylic acid, anhydrosulphide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, widely used as a building block in organic synthesis and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-1-dithiocarboxylic acid, anhydrosulphide typically involves the reaction of piperidine with carbon disulfide and a suitable base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
[ \text{Piperidine} + \text{CS}_2 + \text{Base} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine-1-dithiocarboxylic acid, anhydrosulphide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Applications De Recherche Scientifique
Piperidine-1-dithiocarboxylic acid, anhydrosulphide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of piperidine-1-dithiocarboxylic acid, anhydrosulphide involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function and activity. Key pathways involved in its mechanism of action include the regulation of oxidative stress and the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic heterocyclic amine used in organic synthesis and pharmaceuticals.
Piperine: An alkaloid found in black pepper with various biological activities.
Piperidinone: A derivative of piperidine with applications in medicinal chemistry.
Uniqueness
Piperidine-1-dithiocarboxylic acid, anhydrosulphide is unique due to its dithiocarboxylic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
725-32-6 |
|---|---|
Formule moléculaire |
C12H20N2S3 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
piperidine-1-carbothioyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C12H20N2S3/c15-11(13-7-3-1-4-8-13)17-12(16)14-9-5-2-6-10-14/h1-10H2 |
Clé InChI |
PFOWLPUJPOQMAL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=S)SC(=S)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


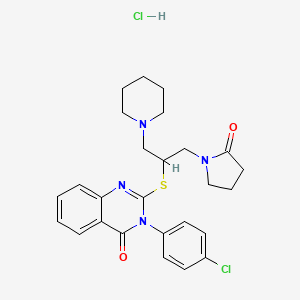
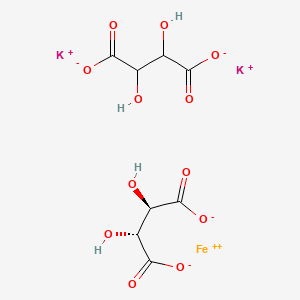
![2-[(4-Methylphenoxy)methyl]pyrrolidine](/img/structure/B15346014.png)
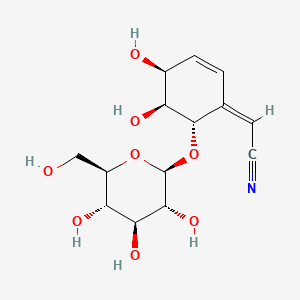
![2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B15346019.png)
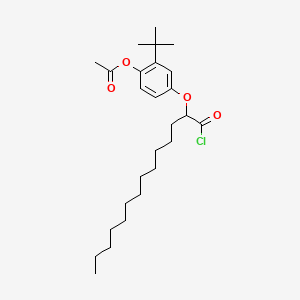
![2-[(tert-Butyl)azo]-2-methylbutyronitrile](/img/structure/B15346022.png)
